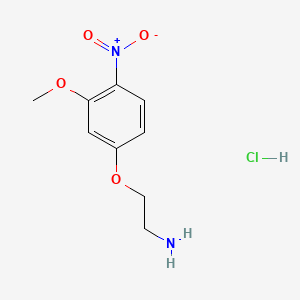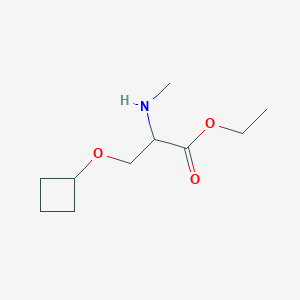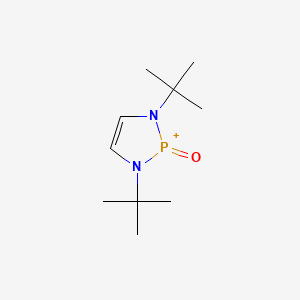
1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-one is a unique organophosphorus compound characterized by its diazaphosphol structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-one typically involves the reaction of tert-butylamine with phosphorus trichloride, followed by cyclization. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
Reaction of tert-butylamine with phosphorus trichloride: This step forms an intermediate which is then cyclized.
Cyclization: The intermediate undergoes cyclization to form the diazaphosphol ring.
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to maintain consistent reaction conditions, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted diazaphosphol derivatives.
Applications De Recherche Scientifique
1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-one exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets include transition metals like palladium, platinum, and nickel, which are commonly used in catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-diazaphosphol-2-one: Lacks the tert-butyl groups, making it less sterically hindered and potentially more reactive.
1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-thione: Similar structure but with a sulfur atom replacing the oxygen, which can alter its reactivity and stability.
Uniqueness
1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-one is unique due to its bulky tert-butyl groups, which provide steric protection and enhance its stability. This makes it particularly useful in applications where stability under harsh conditions is required, such as in catalysis and materials science.
Propriétés
Formule moléculaire |
C10H20N2OP+ |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
1,3-ditert-butyl-1,3,2-diazaphosphol-2-ium 2-oxide |
InChI |
InChI=1S/C10H20N2OP/c1-9(2,3)11-7-8-12(14(11)13)10(4,5)6/h7-8H,1-6H3/q+1 |
Clé InChI |
RNVKWEWQFYUMLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C=CN([P+]1=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


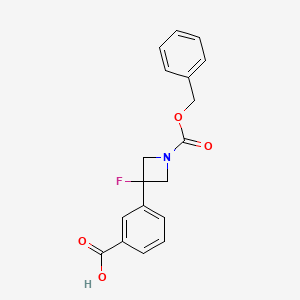

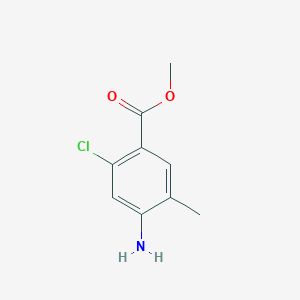

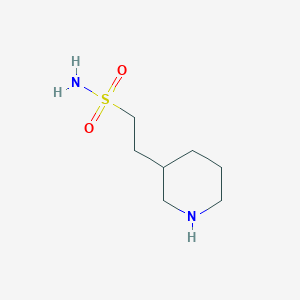

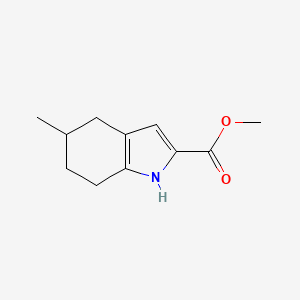
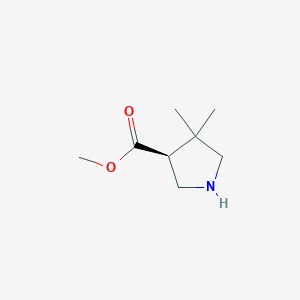
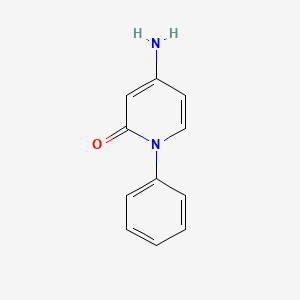
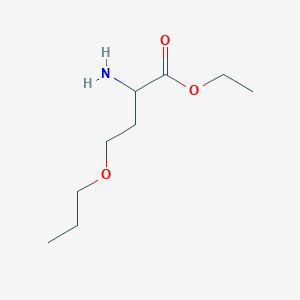
![6-Fluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13516904.png)

